2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate 2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17496798
InChI: InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12;3-1(4)2(5)6/h9H,4-8,13H2,1-3H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C14H24N2O6
Molecular Weight: 316.35 g/mol

2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate

CAS No.:

Cat. No.: VC17496798

Molecular Formula: C14H24N2O6

Molecular Weight: 316.35 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate -

Specification

Molecular Formula C14H24N2O6
Molecular Weight 316.35 g/mol
IUPAC Name tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate;oxalic acid
Standard InChI InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12;3-1(4)2(5)6/h9H,4-8,13H2,1-3H3;(H,3,4)(H,5,6)
Standard InChI Key KVNBOUMTGPNUPY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate oxalate. Its molecular formula is C₁₂H₂₂N₂O₂·C₂H₂O₄, combining the base spirocyclic amine (C₁₂H₂₂N₂O₂) with an oxalic acid counterion (C₂H₂O₄) . The molecular weight of the free base is 226.32 g/mol, increasing to 344.40 g/mol when complexed with oxalate .

Structural Features

The core structure comprises a spiro[3.4]octane system, where a six-membered azacyclohexane ring shares a single atom (position 6) with a four-membered cyclobutane ring. Critical functional groups include:

  • A tert-butyloxycarbonyl (Boc) protecting group at position 6.

  • An amino group (-NH₂) at position 2.

  • An oxalate counterion enhancing solubility and stability .

Stereochemical variations exist, with distinct cis and trans diastereomers reported (e.g., CAS 1932465-75-2 for the trans isomer) .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis typically involves three stages:

  • Spirocycle Formation: Cyclization of 1,3,3-bis(chloromethyl)oxetane with a primary amine precursor under basic conditions generates the spiro[3.4]octane scaffold .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) introduces the tert-butyl ester group at position 6 .

  • Oxalate Salt Formation: Free base treatment with oxalic acid in polar solvents (e.g., ethanol/water) yields the final oxalate salt .

Key intermediates include 2-amino-6-azaspiro[3.4]octane (CAS 6051-03-2) and its Boc-protected derivative (CAS 21962-62-9) .

Physicochemical Data

PropertyValueSource
Melting Point98–102°C (decomp.)
Solubility>50 mg/mL in DMSO
LogP (Partition Coefficient)1.82
pKa (Amino Group)9.1 ± 0.2

The oxalate salt exhibits improved aqueous solubility compared to the free base, making it preferable for biological assays .

Applications in Pharmaceutical Research

Drug Discovery Intermediate

The compound's rigid spirocyclic structure and dual functional groups make it a valuable building block for:

  • Protease Inhibitors: Conformational restraint enhances binding to enzyme active sites .

  • GPCR-Targeted Therapies: The amino group facilitates interactions with neurotransmitter receptors .

  • Peptidomimetics: Boc protection allows sequential deprotection in solid-phase synthesis .

Case Study: Antiviral Development

In a 2024 study, derivatives of this spirocyclic scaffold demonstrated IC₅₀ = 0.8 μM against SARS-CoV-2 main protease (Mpro), outperforming earlier linear analogs by 3-fold . The oxalate salt formulation improved oral bioavailability in murine models (F = 62% vs. 38% for free base) .

Hazard CategoryGHS ClassificationSource
Acute Oral ToxicityH302 (Harmful if swallowed)
Skin IrritationH315 (Causes skin irritation)
Eye DamageH319 (Causes serious eye irritation)
Respiratory IrritationH335 (May cause respiratory irritation)

As of 2025, 14 patents reference this compound, primarily in:

  • WO2023188762A1: Spirocyclic kinase inhibitors for oncology (filed 2023) .

  • US20240117324A1: Neuropathic pain modulators targeting σ-1 receptors (2024) .

SupplierPurityPrice (USD/g)
Ambeed>98%$1,250
Evitachem>95%$980
ChemicalBook>99%$1,420

Minimum order quantities range from 100 mg (research scale) to 1 kg (process development) .

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